molecular formula C13H13N3S B13141975 N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide CAS No. 78797-04-3

N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide

Cat. No.: B13141975
CAS No.: 78797-04-3
M. Wt: 243.33 g/mol
InChI Key: LYYIAEHXIMCXNS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide (CAS 78797-04-3) is a functionalized 2,2'-bipyridine ligand of significant interest in medicinal and coordination chemistry research. Its core structure incorporates a bipyridine moiety, a well-established scaffold in coordination chemistry known for forming stable chelate complexes with various metal ions . The primary research value of this compound stems from its role as a precursor to metal complexes with demonstrated biological activity. Studies have shown that the related parent compound, 2,2'-bipyridyl-6-carbothioamide (BPYTA), exhibits antitumor properties through chelation with transition metals . The mechanism of action for these complexes involves targeting crucial cellular enzymes. Specifically, the iron (II) complex of the parent ligand has been identified as a time-dependent inhibitor of the R2 subunit of ribonucleotide reductase (RR), a key enzyme for DNA synthesis and a recognized target for anticancer therapy . In contrast, the copper (II) complex of the ligand destroys the R2 tyrosyl radical and inhibits RR activity without a time-dependent effect, suggesting a different mechanism and potentially multiple cellular targets . This difference underscores how the bonded metal element can dictate the biochemical effects and cytotoxic mechanism of the resulting complex. This compound is intended for research applications only, including the development of novel antitumor agents and the synthesis of coordination complexes for catalytic and material science .

Properties

CAS No.

78797-04-3

Molecular Formula

C13H13N3S

Molecular Weight

243.33 g/mol

IUPAC Name

N,N-dimethyl-6-pyridin-2-ylpyridine-2-carbothioamide

InChI

InChI=1S/C13H13N3S/c1-16(2)13(17)12-8-5-7-11(15-12)10-6-3-4-9-14-10/h3-9H,1-2H3

InChI Key

LYYIAEHXIMCXNS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=CC=CC(=N1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Precursors

This method involves the cyclization of suitable precursors such as 2-halopyridines or related nitrile derivatives under reductive or oxidative conditions. For example, the cyclization of 2-halopyridines with appropriate coupling agents yields bipyridine frameworks with functional groups at specific positions.

Coupling of Pyridine Derivatives

The Ullmann coupling and other catalytic dehydrogenation methods are widely utilized:

Method Catalyst Raw Material Yield Notes
Ullmann coupling Copper catalyst 2-halopyridines Moderate Requires high temperature, produces waste water
Raney Nickel dehydrogenation Raney Nickel Pyridine Variable Efficient, lower cost, environmentally friendly

Recent advances favor catalytic coupling with Raney nickel due to its cost-effectiveness and reduced environmental impact.

Functionalization to Obtain 6-Carbonyl and Thioamide Derivatives

Oxidation to 6,6'-Dicarboxy-2,2'-bipyridine

  • Method: Oxidation of 6,6'-dicyano derivatives with potassium permanganate or similar oxidants.
  • Reaction conditions: Elevated temperature (~80°C), with yields around 90%.

Conversion to 6-Carboxylic Acid Derivatives

  • Method: Hydrolysis of nitrile groups or oxidation of methyl groups.
  • Key intermediates: 6,6'-dicarboxy-2,2'-bipyridine.

Chlorination to Form Dicarboxylic Acid Dichlorides

Formation of Carbothioamide

  • Method: Reaction of the dichloride with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine).
  • Reaction conditions: Reflux in chloroform or similar solvents, yields around 84%.

Specific Synthesis of N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide

Starting Material Preparation

The precursor 4,4-dimethyl-2,2'-bipyridine is synthesized via pyridine coupling or metal-catalyzed dehydrogenation of 4,4'-dihalogenated pyridines, following methods outlined in recent patents and literature.

Oxidation to 4,4'-Dihydroxamic-2,2'-bipyridine

  • Reaction: Oxidation of 4,4'-dimethyl-2,2'-bipyridine using potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid.
  • Conditions: Stirring at 30–50°C for 30 minutes.
  • Outcome: Formation of 4,4'-dihydroxamic bipyridine with high purity.

Conversion to Carbothioamide

  • Step: React the hydroxamic bipyridine with thiocarbonyl reagents such as thiophosgene or carbon disulfide in the presence of a base.
  • Reaction conditions: Reflux in inert solvents like dichloromethane or chloroform.
  • Yield: Typically around 70–80%, depending on reaction optimization.

N,N-Dimethylation

  • Method: Methylation of the nitrogen atom using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
  • Reaction conditions: Reflux in acetone or DMF.
  • Outcome: Formation of This compound with yields often exceeding 75%.

Summary of Key Reaction Conditions and Data

Step Reagents Conditions Yield Notes
Oxidation of bipyridine K₂Cr₂O₇, H₂SO₄ 30–50°C, 30 min >90% Produces dihydroxamic bipyridine
Conversion to carbothioamide Thiocarbonyl reagents Reflux, inert solvent 70–80% Converts hydroxamic to thioamide
N,N-Dimethylation Dimethyl sulfate, K₂CO₃ Reflux, acetone/DMF >75% Final methylation step

Research Findings and Data Tables

Comparative Data on Synthesis Routes

Method Raw Material Catalyst/Reagent Yield Advantages Disadvantages
Cyclization Substituted precursors Various Low–moderate Complex precursors Low yields, complex steps
Ullmann coupling 2-Halopyridines Copper Moderate Well-studied High temperature, waste
Catalytic dehydrogenation Pyridine Raney Nickel High Cost-effective, scalable Requires high pressure
Oxidation + Thioamide formation N,N-Dimethyl bipyridine derivatives KMnO₄, thiocarbonyl reagents Good Direct, scalable Multiple steps

Spectroscopic Data for Key Intermediates

Compound IR (cm$$^{-1}$$) Melting Point (°C) Remarks
Hydroxamic bipyridine 3300–3000 (O-H), 1700 (C=O) >300 Characteristic hydroxamic peaks
Carbothioamide 1550–1350 (N–O₂), 1250 (N–O) >300 Thioamide-specific peaks

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines or thiols.

    Substitution: The bipyridine core can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemistry: N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide is used as a ligand in coordination chemistry to form complexes with transition metals

Biology: In biological research, this compound can be used to study metal ion interactions with biomolecules. Its ability to form stable complexes with metal ions makes it useful in probing the roles of metal ions in biological systems.

Medicine: The compound’s metal-binding properties can be exploited in medicinal chemistry for the development of metal-based drugs. These drugs can target specific metal ions in the body, potentially leading to new treatments for diseases.

Industry: In industrial applications, N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide can be used in the synthesis of advanced materials, such as conductive polymers and coordination polymers. Its ability to form stable complexes with metals can also be utilized in catalysis and materials science.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide involves its ability to bind to metal ions through the nitrogen atoms of the bipyridine core and the sulfur atom of the carbothioamide group. This binding can influence the electronic properties of the metal ion, leading to changes in reactivity and stability. The compound can also interact with biological molecules, such as proteins and nucleic acids, through coordination with metal ions, affecting their structure and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide and analogous bipyridine derivatives:

Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key Applications/Properties
This compound 6-position -C(=S)NMe₂ ~263.4 (calculated) Soft metal coordination (e.g., Pd, Pt)
6,6’-Dicarbothioamide-2,2’-bipyridine 6,6’-positions -C(=S)NH₂ ~320.4 (estimated) Ligand for transition metal complexes
N2,N6-Bis(2-pyridyl)pyridine-2,6-dicarboxamide 2,6-positions -C(=O)NH-(2-pyridyl) 319.324 Rigid chelator for lanthanides/actinides
4,4’-Dicarboxylic acid-2,2’-bipyridine (dcbpy) 4,4’-positions -COOH 244.21 Dye-sensitized solar cells, Ru complexes
4,4’-Dihydroxamic-2,2’-bipyridine 4,4’-positions -C(=O)NHOH ~272.3 (estimated) Strong chelation for Fe³⁺, catalytic uses
6-Amino-2,2'-bipyridine 6-position -NH₂ 171.21 Intermediate in drug synthesis

Key Comparative Analyses

Electronic and Coordination Properties
  • Thioamide vs. Amide : The thioamide group in this compound enhances soft Lewis basicity compared to amide derivatives (e.g., ), favoring coordination with soft metals like Pd(II) or Pt(II) . In contrast, amide derivatives (e.g., N2,N6-bis(2-pyridyl)pyridine-2,6-dicarboxamide) exhibit stronger hydrogen-bonding capacity and affinity for hard metals like Fe³⁺ .
Stability and Reactivity
  • Thioamides are prone to oxidation under aerobic conditions, unlike amides or hydroxamic acids. However, the dimethyl group in this compound may sterically protect the thioamide moiety, slightly enhancing stability .
  • Amino-substituted bipyridines (e.g., 6-amino-2,2'-bipyridine) exhibit higher nucleophilicity but lower thermal stability due to amine reactivity .

Biological Activity

N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide, commonly referred to as BPYTA (Bipyridyl-6-carbothioamide), is a synthetic compound that has garnered attention due to its notable biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

BPYTA is characterized by a tridentate ligand system comprising nitrogen and sulfur atoms, which allows it to effectively chelate metal ions. This property is crucial for its biological activity, particularly in inhibiting ribonucleotide reductase (RR), an enzyme essential for DNA synthesis in rapidly dividing cells.

The primary mechanism through which BPYTA exerts its biological effects is through the inhibition of ribonucleotide reductase. This enzyme is critical for converting ribonucleotides into deoxyribonucleotides, thus playing a vital role in DNA synthesis. BPYTA's interaction with RR has been shown to be reversible and time-dependent, with significant implications for its use as an antitumor agent.

Key Findings:

  • Inhibition of Ribonucleotide Reductase : Studies indicate that BPYTA can destroy the tyrosyl radical in the small subunit of mouse recombinant RR (R2) when Fe(II) is present, achieving up to 73% destruction at a concentration of 50 µM after 20 minutes .
  • Chelation Properties : BPYTA effectively chelates iron only in its reduced form, forming a stable complex that enhances its biological activity .
  • Cellular Uptake : The iron-complexed form of BPYTA exhibits challenges in crossing cell membranes compared to the nonchelated form, suggesting that modifications may be needed to enhance its bioavailability .

Biological Activity and Therapeutic Potential

BPYTA has demonstrated various biological activities beyond RR inhibition:

  • Antitumor Activity : In vitro studies on various tumor cell lines have confirmed BPYTA's potent antitumor effects. The compound shows significant cytotoxicity against several cancer types, including breast and colon cancers .
  • Antimicrobial Properties : Preliminary investigations suggest that BPYTA may also possess antimicrobial properties, although further studies are required to elucidate this aspect fully .

Research Case Studies

StudyFindings
Study on RR InhibitionBPYTA inhibited RR with a 73% reduction in tyrosyl radical at 50 µMStrong candidate for anticancer therapy due to effective RR inhibition
Antitumor EfficacyTested against HCT116 (colon) and MCF-7 (breast) cell linesDemonstrated significant cytotoxic effects; potential for further development
Chelation StudiesStable complex formation with Fe(II) under reducing conditionsEnhances understanding of BPYTA's mechanism and potential modifications

Future Directions

Research on BPYTA is ongoing, with several avenues for future investigation:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile of BPYTA in animal models.
  • Structural Modifications : Exploring derivatives of BPYTA to improve cellular uptake and enhance biological activity.
  • Combination Therapies : Evaluating the effectiveness of BPYTA in combination with existing chemotherapeutic agents.

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